N,N-diethylindoline-5-sulfonamide
Overview
Description
“N,N-diethylindoline-5-sulfonamide” is a chemical compound with the molecular formula C12H18N2O2S . It is used for research and development purposes .
Synthesis Analysis
The synthesis of sulfonamide-based indole derivatives, such as “N,N-diethylindoline-5-sulfonamide”, has been gaining interest due to their physiological activities. These compounds have been shown to exhibit antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The most recent methods for synthesizing indole-sulfonamide derivatives have been reviewed, providing data on their reported activities and synthetic schemes from 2010 to 2023 .Molecular Structure Analysis
The indole moiety, a crucial component of “N,N-diethylindoline-5-sulfonamide”, constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .Chemical Reactions Analysis
Indole-sulfonamide, a key component of “N,N-diethylindoline-5-sulfonamide”, is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design. It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .Scientific Research Applications
Vasodilatory and Antihypertensive Applications
Sulfonamide derivatives have been synthesized and evaluated for their vasodilatory activities. For instance, certain aromatic sulfonamides showed significant vasodilatory action when evaluated in vivo, demonstrating increases in arterial blood flow in dogs. This implies potential applications in cardiovascular drug development (Morikawa, Sone, & Asano, 1989).
Enzyme Inhibition for Therapeutic Targets
Sulfonamide compounds have been studied for their inhibitory effects on various enzymes, including carbonic anhydrases and acetylcholinesterase, which play critical roles in conditions such as glaucoma, epilepsy, and Alzheimer’s disease. Some derivatives demonstrated nanomolar inhibitory concentrations, indicating strong potential as therapeutic agents (Supuran, Maresca, Gregáň, & Remko, 2013; Abbasi et al., 2018).
Antioxidant and Antiacetylcholinesterase Activities
The antioxidant activities of synthesized phenolic sulfonamides were explored, with some compounds showing significant inhibition on linoleic acid peroxidation, indicating potential applications in oxidative stress-related conditions. Additionally, these compounds showed effective inhibition of acetylcholinesterase activity, suggesting potential for treating neurodegenerative diseases (Göçer et al., 2013).
Organic Synthesis and Catalysis
Sulfonamide derivatives have been utilized in advanced organic synthesis techniques, such as palladium-catalyzed C-N bond formation, offering new pathways to construct complex molecules like bisindolines and isoindolinones. These methodologies provide tools for the synthesis of pharmacologically active compounds and materials (Muñiz, 2007).
Prodrug Development
The development of prodrug forms for sulfonamides has been researched to improve the solubility and pharmacokinetic properties of drugs. This involves the synthesis of N-acyl derivatives of sulfonamides, offering potential strategies for enhancing drug delivery and efficacy (Larsen, Bundgaard, & Lee, 1988).
Ecotoxicology
The environmental impact and ecotoxicity of sulfonamides have been evaluated, particularly in non-target organisms like macroalgae, indicating the importance of assessing the ecological risks associated with the use of sulfonamide antibiotics in aquaculture (Leston, Nunes, Viegas, Nebot, Cepeda, Pardal, & Ramos, 2014).
properties
IUPAC Name |
N,N-diethyl-2,3-dihydro-1H-indole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-3-14(4-2)17(15,16)11-5-6-12-10(9-11)7-8-13-12/h5-6,9,13H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAUEKPMNUEUGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427711 | |
Record name | N,N-diethylindoline-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethylindoline-5-sulfonamide | |
CAS RN |
91908-29-1 | |
Record name | N,N-diethylindoline-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethyl-2,3-dihydro-1H-indole-5-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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